(4-(benzyloxy)-1-(4-fluorophenyl)-1H-pyrazol-3-yl)(morpholino)methanone
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Overview
Description
The compound is a complex organic molecule with several functional groups, including a pyrazole ring, a morpholine ring, a benzyloxy group, and a fluorophenyl group .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined by the arrangement of its functional groups. The pyrazole ring, morpholine ring, benzyloxy group, and fluorophenyl group would all contribute to the overall structure .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by its functional groups. For example, the pyrazole ring might undergo electrophilic substitution reactions, while the morpholine ring might participate in nucleophilic substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups and overall structure. For example, the presence of a fluorine atom might increase its electronegativity and polarity .Scientific Research Applications
Synthesis and Structural Analysis
- The compound was prepared and evaluated for antiproliferative activity. Its structure was characterized using IR, 1H NMR, LC-MS spectra, and X-ray diffraction studies, revealing a stable molecular structure due to inter and intra-molecular hydrogen bonds (Prasad et al., 2018).
Antitumor Activity
- This compound, synthesized by condensing 3-fluorobenzoic acid with 4-morpholino-1H-indazol-3-amine, showed distinct inhibition on the proliferation of A549, BGC-823, and HepG-2 cancer cell lines (Tang & Fu, 2018).
Pharmaceutical Intermediate Production
- A commercial synthesis developed for this compound as a key starting material for an investigational drug candidate at Eli Lilly and Company. It involved resolution of a morpholine amide intermediate and a high-yielding Grignard reaction (Kopach et al., 2009).
Antimicrobial Activity
- A series of fluorine-containing pyrazoles and benzo[d]oxazoles, synthesized from this compound, were evaluated for antibacterial activity against various bacterial strains and antifungal activity against Candida albicans (Gadakh et al., 2010).
Synthesis of Anticancer Agents
- This compound served as an intermediate in the synthesis of new pyrazoline derivatives, which were evaluated for cytotoxic effects on HepG-2 cells and primary hepatocytes. One derivative notably arrested HepG-2 cells in the G2/M phase and induced apoptosis (Xu et al., 2017).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
[1-(4-fluorophenyl)-4-phenylmethoxypyrazol-3-yl]-morpholin-4-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20FN3O3/c22-17-6-8-18(9-7-17)25-14-19(28-15-16-4-2-1-3-5-16)20(23-25)21(26)24-10-12-27-13-11-24/h1-9,14H,10-13,15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FRBWQEUPSRKQPE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C2=NN(C=C2OCC3=CC=CC=C3)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20FN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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